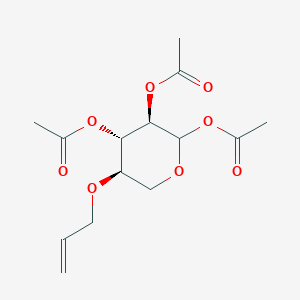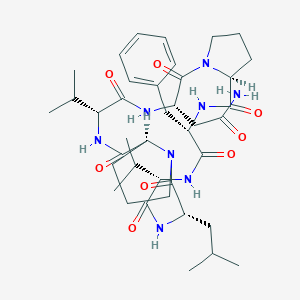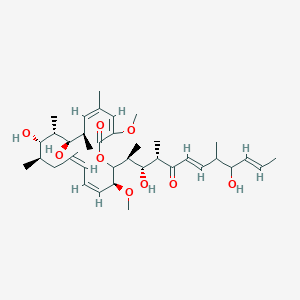
6-Hydroximino-4-androstene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroximino-4-androstene-3,17-dione (also known as 6-OHAD) is a synthetic compound that has been studied for its potential as an anti-cancer agent. It is a derivative of the hormone androstenedione, which is produced naturally in the body.
Mechanism of Action
The mechanism of action of 6-OHAD involves its ability to inhibit the enzyme aromatase, which is involved in the production of estrogen. By inhibiting aromatase, 6-OHAD reduces the levels of estrogen in the body, which can help to slow the growth of estrogen-dependent cancers. Additionally, 6-OHAD has been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-OHAD has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve insulin sensitivity and glucose metabolism. Additionally, 6-OHAD has been shown to have neuroprotective effects, potentially making it useful for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 6-OHAD in lab experiments is its specificity for aromatase inhibition. Unlike other aromatase inhibitors, 6-OHAD does not affect other enzymes in the steroid biosynthesis pathway, reducing the potential for off-target effects. However, one limitation of using 6-OHAD is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 6-OHAD. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-OHAD, as well as its potential for use in the treatment of other diseases beyond cancer. Finally, more research is needed to determine the optimal dosage and administration of 6-OHAD for therapeutic use.
In conclusion, 6-Hydroximino-4-androstene-3,17-dione is a synthetic compound that has shown promise as an anti-cancer agent. Its specificity for aromatase inhibition and potential for sensitizing cancer cells to chemotherapy make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential for use in the treatment of other diseases.
Synthesis Methods
The synthesis of 6-OHAD involves the conversion of androstenedione into 6-OHAD through a series of chemical reactions. The first step involves the oxidation of androstenedione to 4-androstene-3,17-dione (AD), which is then reacted with hydroxylamine hydrochloride to form 6-hydroximino-4-androstene-3,17-dione (6-OHAD). The purity and yield of the product can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
6-OHAD has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and ovarian cancer cells. Additionally, 6-OHAD has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
properties
CAS RN |
140421-65-4 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(6E,8R,9S,10R,13S,14S)-6-hydroxyimino-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25NO3/c1-18-7-5-11(21)9-15(18)16(20-23)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,23H,3-8,10H2,1-2H3/b20-16+/t12-,13-,14-,18+,19-/m0/s1 |
InChI Key |
ALPVAQARJWKHPM-WKXLPGNXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C/C(=N\O)/C4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C |
synonyms |
6-hydroximino-4-androstene-3,17-dione 6-hydroximinoandrostenedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)



